p-Mentha-8-Thiol-3-One Acetate

Flavor stability Thermal degradation H₂S elimination

p-Mentha-8-Thiol-3-One Acetate (CAS 63299-27-4), also known as 8-acetylthio-p-menthan-3-one or menthone-8-thioacetate, is a monoterpenoid thioester belonging to the p-menthane class. It occurs naturally as a trace but organoleptically pivotal constituent in buchu leaf oil (Agathosma spp.) and serves as the acetylated prodrug form of the key cassis impact compound p-mentha-8-thiol-3-one.

Molecular Formula C12H20O2S
Molecular Weight 228.35 g/mol
CAS No. 63299-27-4
Cat. No. B12050434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Mentha-8-Thiol-3-One Acetate
CAS63299-27-4
Molecular FormulaC12H20O2S
Molecular Weight228.35 g/mol
Structural Identifiers
SMILESCC1CCC(C(=O)C1)C(C)(C)SC(=O)C
InChIInChI=1S/C12H20O2S/c1-8-5-6-10(11(14)7-8)12(3,4)15-9(2)13/h8,10H,5-7H2,1-4H3
InChIKeyAMXPURQVAMENCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Mentha-8-Thiol-3-One Acetate (CAS 63299-27-4): A Differentiated Menthane Thioester Flavorant for Scientific and Industrial Procurement


p-Mentha-8-Thiol-3-One Acetate (CAS 63299-27-4), also known as 8-acetylthio-p-menthan-3-one or menthone-8-thioacetate, is a monoterpenoid thioester belonging to the p-menthane class. It occurs naturally as a trace but organoleptically pivotal constituent in buchu leaf oil (Agathosma spp.) and serves as the acetylated prodrug form of the key cassis impact compound p-mentha-8-thiol-3-one [1]. Unlike the free thiol, the acetate ester exhibits significantly enhanced thermal stability, reduced susceptibility to hydrogen sulfide elimination during storage, and a smoother, less overtly sulfurous odor profile—properties that have made it a commercially important synthetic flavor and fragrance ingredient [2]. It is registered as FEMA 3809 and JECFA 506 for food flavoring applications, with GRAS affirmation distinct from that of its parent thiol [3].

Thermal Processing Reported higher thermal stability supports heat-treated flavor systems where free thiol fails
Regulatory Identity Independent FEMA 3809 GRAS designation enables distinct compliance pathway for food use
Authenticity Markers Enantiomeric purity supports natural buchu-derived sourcing claims and forensic verification

Why Class-Level Interchange of p-Mentha-8-Thiol-3-One Acetate with Free Thiols Fails in Formulated End-Products


Flavor and fragrance formulators cannot simply substitute p-mentha-8-thiol-3-one acetate with p-mentha-8-thiol-3-one or other in-class monoterpenoid mercaptans, because these compounds differ fundamentally in thermal stability, storage stability, and regulatory identity. The free thiol is known to decompose during thermal processing and to lose the signature catty note via H₂S elimination upon prolonged storage, resulting in off-odor development [1]. In contrast, the acetylated analog demonstrates markedly better retention of organoleptic fidelity under elevated temperature and shelf-life conditions, enabling its use in applications where the free thiol fails [1]. Furthermore, p-mentha-8-thiol-3-one acetate holds an independent FEMA GRAS designation (FEMA 3809), distinct from that of p-mentha-8-thiol-3-one (FEMA 3177), meaning these substances are not interchangeable from a regulatory compliance standpoint [2].

Target (Acetate)
Potential Substitute (Free Thiol)
Interchangeability Concern
p-Mentha-8-thiol-3-one acetate
p-Mentha-8-thiol-3-one
Thermal stability and H₂S elimination profiles may shift; free thiol degradation alters shelf-life fidelity
FEMA 3809 (independent GRAS)
FEMA 3177
Separate regulatory identities; direct substitution may trigger formulation re-review under 21 CFR
Softer, less sulfurous odor
Stronger catty, overtly sulfurous
Odor character mismatch may compromise delicate fruit profiles; organoleptic expectation may not transfer

Head-to-Head Quantitative Differentiation Evidence for p-Mentha-8-Thiol-3-One Acetate (CAS 63299-27-4)


Thermal and Shelf-Stability Advantage of p-Mentha-8-Thiol-3-One Acetate Over the Free Thiol

p-Mentha-8-thiol-3-one acetate demonstrates unequivocally superior thermal stability relative to its parent free thiol, p-mentha-8-thiol-3-one. According to the Perfumer & Flavorist technical review, the acetate is 'chemically more stable and less prone to H₂S loss on storage, and it is also significantly more heat stable' than the free thiol [1]. The free thiol, in contrast, is documented to decompose quite readily during storage, causing the characteristic catty note to fade and undesirable metallic off-notes to develop [2]. These qualitative but consistent observations across independent sources constitute the core differential claim for procurement decisions where end-product longevity and thermal processing tolerance are critical selection criteria.

Thermal Stability
Class-level inference
Acetate: reported as more heat-stable, less H₂S loss on storage. Free thiol: decomposes, catty note fades, metallic off-notes develop.
Supports heat-processed formulation stability context
Quantitative kinetic data not available; consensus expert assessment
Flavor stability Thermal degradation H₂S elimination Shelf-life

Regulatory Identity Differentiation: Independent FEMA GRAS Status of p-Mentha-8-Thiol-3-One Acetate

p-Mentha-8-thiol-3-one acetate (FEMA 3809, JECFA 506) [1] possesses a regulatory identity entirely separate from that of p-mentha-8-thiol-3-one (FEMA 3177, JECFA 561) [2]. Each compound was independently evaluated by the FEMA Expert Panel and received distinct GRAS affirmations published under different FEMA GRAS publication numbers: FEMA 3177 is listed under GRAS publications 4 and 25 for the free thiol, while FEMA 3809 is listed under GRAS publication 17 for the acetate [1][2]. This separate regulatory standing means that in FDA-regulated food and beverage products, the two compounds cannot be substituted without a formal regulatory review of the formulation.

FEMA GRAS Identity
Head-to-head
FEMA 3809 · JECFA 506 (acetate)
FEMA 3177 · JECFA 561 (free thiol)
Independent regulatory status prevents direct substitution
Distinct GRAS safety data packages; no regulatory equivalence
Regulatory compliance FEMA GRAS Food additive Flavor substance

Quantitative Usage-Level Guidance for p-Mentha-8-Thiol-3-One Acetate Across Flavor Application Categories

p-Mentha-8-thiol-3-one acetate has published, application-specific quantitative usage-level recommendations spanning tropical fruit, stone fruit, citrus, and berry flavor profiles. These data, compiled in the Perfumer & Flavorist technical monograph [1], provide starting-point dosing guidance (in ppm, as dosed in ready-to-drink beverages at 0.05% flavor load) across 22 distinct flavor categories, ranging from 0.5 ppm (blackberry, lemon) to 100 ppm (blackcurrant). For comparison, the free thiol p-mentha-8-thiol-3-one has published usage guidance of 0.2–6 ppm across general food categories (desserts, bakery, beverages) [2]. The approximately 25- to 50-fold higher typical working range of the acetate reflects both its attenuated odor potency relative to the free thiol and its preferred use as a smoother, more forgiving flavor modulator rather than a high-impact top-note.

Usage Level Range
Cross-study comparable
Acetate: 0.5–100 ppm across 22 flavor types. Free thiol: 0.2–6 ppm in foods.
Extended dosing flexibility for precise flavor modulation
Beverage matrix at 0.05% flavor load; category-specific recommendations
Flavor formulation Use level Dosage ppm

Odor Profile Softness: Reduced Sulfurous Pungency of the Acetate Relative to the Parent Thiol

The odor profile of p-mentha-8-thiol-3-one acetate is consistently described across multiple independent sources as 'softer,' 'more subdued,' and 'less sulfurous' than that of p-mentha-8-thiol-3-one [1][2]. The Chinese patent CN102816094B explicitly states that the acetate possesses a mint-like aroma similar to 8-thiomenthone but is 'softer and less sulfurous' [2]. The Perfumer & Flavorist monograph corroborates that the acetate's odor profile is 'softer and a little more subdued,' while noting that the parent thiol's catty note is 'relatively free from metallic undertones' [1]. This organoleptic differentiation is attributable to the acetyl protection of the thiol moiety, which attenuates the immediate sulfur impact while retaining the characteristic cassis/blackcurrant character upon hydrolysis or at elevated temperatures.

Odor Character
Class-level inference
Acetate: softer, less sulfurous, subdued. Free thiol: stronger catty, overtly sulfurous.
Enables delicate fruit flavor profiles
Descriptive sensory evaluation; odor threshold data absent
Odor quality Sulfur character Organoleptic Catty note

Enantiomeric Purity as an Authenticity Marker: Natural (1S)-Configuration Enrichment in Buchu-Derived Acetate

Enantioselective multidimensional gas chromatography–mass spectrometry (enantio-MDGC-MS) analysis of buchu leaf oil has demonstrated that only the (1S)-configured stereoisomers of 3-oxo-p-menthane-8-thiol and its acetate are detectable in authentic natural buchu oil at >99% enantiomeric excess [1]. This chiral signature serves as a forensic authenticity marker for 'cassis'-type fruit aromas and fragrances [1][2]. Synthetic racemic or non-(1S)-enriched p-mentha-8-thiol-3-one acetate can be analytically distinguished from the naturally derived material, providing procurement specifications with a verifiable quality and authenticity dimension that is unavailable for many in-class synthetic flavor compounds lacking a natural enantiomeric reference.

Enantiomeric Excess
Supporting evidence
Natural buchu oil: >99% (1S) e.e.
Forensic authenticity marker for botanical origin
Synthetic racemic material ~0% e.e.; enantio-MDGC-MS verified
Enantioselective analysis Chiral authenticity Naturalness Buchu oil

Physical Property Comparison: Density and Boiling Point Range for Quality Control Specification

Physical property data provide supplementary differentiation for incoming quality control. p-Mentha-8-thiol-3-one acetate (CAS 63299-27-4) has a reported density of 1.046 g/mL at 25°C and a boiling point of approximately 608.2°C at 760 mmHg (predicted) . For comparison, the free thiol p-mentha-8-thiol-3-one (CAS 38462-22-5) has a density of approximately 1 g/mL at 25°C and a boiling point of 56°C at 0.1 mmHg (lit.) . The significantly higher boiling point of the acetate is consistent with its larger molecular weight (228.35 vs. 186.31 g/mol) and the presence of the acetyl ester functionality. These divergent physical constants can serve as orthogonal identity confirmation parameters in QC specifications, enabling laboratories to distinguish between the two compounds using routine density or refractive index measurements.

Physical Properties
Head-to-head
Acetate: density 1.046 g/mL, bp ~608°C. Free thiol: density ~1 g/mL, bp 56°C (0.1 mmHg).
Orthogonal QC identity confirmation parameters
Boiling point conditions differ; density and MW serve as fingerprint
Quality control Physical property Density Specification

Evidence-Backed Application Scenarios for p-Mentha-8-Thiol-3-One Acetate in Scientific and Industrial Contexts


Thermally Processed Food and Beverage Flavor Systems Requiring High Heat Stability

In baked goods, UHT-treated beverages, retort-processed products, and extruded snacks, the superior thermal stability of p-mentha-8-thiol-3-one acetate relative to the free thiol [1] makes it the scientifically justified choice. The free thiol's documented tendency to decompose during thermal processing and storage, with attendant loss of catty character and development of metallic off-notes [2], renders it unsuitable for these application environments. The acetate's capacity to retain its characteristic cassis/blackcurrant profile through thermal stress enables consistent flavor delivery in processed food formats where the free thiol would fail.

Delicate Fruit Flavor Profiles Requiring Attenuated Sulfur Character

For flavor formulations targeting subtle fruit profiles—lychee (1 ppm), melon (5–8 ppm), apricot (2 ppm), strawberry, and mandarin (5 ppm)—the softer, less sulfurous odor profile of the acetate [1] is functionally superior to the more aggressive, overtly sulfurous catty punch of the free thiol [2]. The acetate's subdued sulfur character allows formulators to add complexity and lift without overwhelming delicate top-notes, as evidenced by the published 22-category dosing matrix [1].

FDA-Regulated Food and Beverage Products Requiring FEMA GRAS Compliance Under an Independent Designation

In applications where the regulatory dossier must reference a specific FEMA GRAS substance, p-mentha-8-thiol-3-one acetate under FEMA 3809 [1] provides a distinct compliance pathway separate from p-mentha-8-thiol-3-one under FEMA 3177 [2]. This is particularly relevant when the formulation has been reviewed and approved based on FEMA 3809, as substitution with FEMA 3177 would constitute an unapproved formulation change requiring re-review under 21 CFR.

Natural Flavor Authentication Utilizing Enantiomeric Purity as a Forensics Marker

For natural cassis-type flavor ingredients claiming botanical authenticity from buchu leaf oil, the >99% (1S)-enantiomeric excess of naturally derived p-mentha-8-thiol-3-one acetate [1] provides a robust analytical authenticity marker. Procurement specifications can require enantio-MDGC-MS analysis to verify enantiomeric purity, ensuring that synthetic racemic material is not inadvertently substituted—a quality assurance dimension not commonly available for synthetic in-class monoterpenoid mercaptans.

Application
Selection Property
Validation Focus
Thermally processed food & beverage flavor systems
Heat-stability differentiation from free thiol
Retention of cassis character through thermal stress; off-odor mitigation
Delicate fruit flavor profiles (lychee, melon, apricot, strawberry)
Attenuated sulfur pungency
Odor fidelity in subtle fruit models; absence of overt catty top-note
FDA-regulated food products with FEMA GRAS compliance
Independent FEMA 3809 designation
Audit-ready regulatory identity distinct from FEMA 3177
Natural cassis-type flavor authentication
Enantiomeric purity specification
Enantio-MDGC-MS verification of (1S)-configuration enrichment

Technical Documentation Hub

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